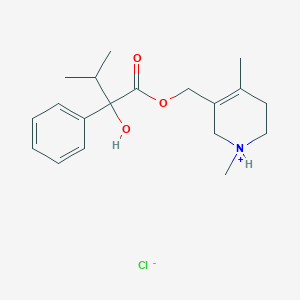
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride, commonly known as Mandipropam or Vivalan, is a psychoactive drug that belongs to the class of pyridine derivatives. It was first synthesized in the 1960s and has been used in scientific research for its unique properties and potential therapeutic applications.
作用機序
The exact mechanism of action of mandipropam is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Mandipropam has been shown to have a range of biochemical and physiological effects, including reducing anxiety and inducing sedation, muscle relaxation, and anticonvulsant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
実験室実験の利点と制限
Mandipropam has several advantages for lab experiments, including its well-defined chemical structure, high purity, and reproducibility. However, its psychoactive properties and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on mandipropam, including investigating its potential therapeutic applications in anxiety disorders, epilepsy, and other neurological and psychiatric conditions. Further studies are also needed to fully understand its mechanism of action and to develop more selective and potent derivatives with fewer side effects. Additionally, research is needed to explore the potential use of mandipropam as a neuroprotective agent and to improve cognitive function in patients with neurological diseases.
合成法
Mandipropam is synthesized by reacting mandelic acid with isopropylamine, followed by a reductive amination reaction with 1,4-dimethyl-1,2,5,6-tetrahydropyridine and subsequent esterification with methanol. The final product is obtained as a hydrochloride salt.
科学的研究の応用
Mandipropam has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anti-convulsant properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and other related conditions.
特性
CAS番号 |
101710-99-0 |
|---|---|
製品名 |
Mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride |
分子式 |
C19H28ClNO3 |
分子量 |
353.9 g/mol |
IUPAC名 |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
InChIキー |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
正規SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
同義語 |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



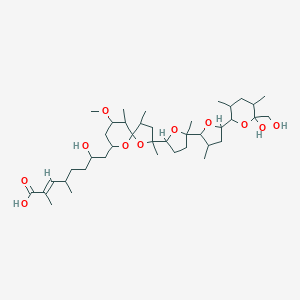
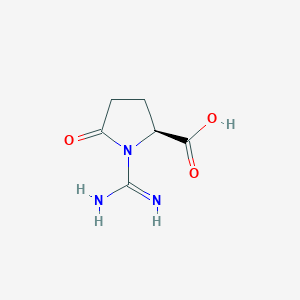



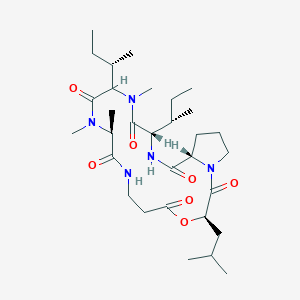
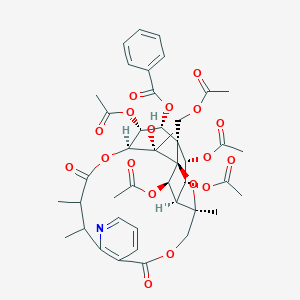

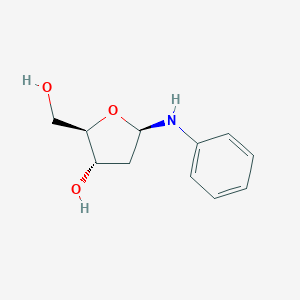
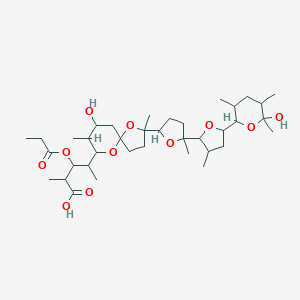


![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
